molecular formula C11H12 B3049893 5,6-Dimethyl-1H-indene CAS No. 22430-63-3

5,6-Dimethyl-1H-indene

Cat. No.: B3049893
CAS No.: 22430-63-3
M. Wt: 144.21 g/mol
InChI Key: RDAOPSHEXLLEKN-UHFFFAOYSA-N
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Description

5,6-Dimethyl-1H-indene is an organic compound with the molecular formula C11H12 It is a derivative of indene, characterized by the presence of two methyl groups at the 5th and 6th positions of the indene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dimethyl-1H-indene typically involves the cyclization of appropriate precursors. One common method is the reaction of para-tolyl radical with allene or methylacetylene under controlled conditions . This reaction proceeds through a series of steps, including the formation of intermediates and subsequent cyclization to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts and specific reaction conditions are employed to facilitate the cyclization process efficiently.

Chemical Reactions Analysis

Types of Reactions: 5,6-Dimethyl-1H-indene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into saturated derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups into the indene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.

    Substitution: Friedel-Crafts alkylation or acylation using aluminum chloride as a catalyst.

Major Products Formed:

    Oxidation: Formation of 5,6-dimethyl-1H-indanone.

    Reduction: Formation of 5,6-dimethyl-1H-indane.

    Substitution: Introduction of alkyl or acyl groups at various positions on the indene ring.

Scientific Research Applications

5,6-Dimethyl-1H-indene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5,6-Dimethyl-1H-indene and its derivatives involves interactions with various molecular targets. These interactions can modulate biological pathways, leading to specific effects. For example, certain derivatives may inhibit enzymes or receptors involved in disease processes, thereby exerting therapeutic effects .

Comparison with Similar Compounds

    Indene: The parent compound without methyl substitutions.

    1,2-Dimethylindene: A similar compound with methyl groups at different positions.

    5,6-Dimethyl-2H-indene: An isomer with a different hydrogen arrangement.

Comparison: 5,6-Dimethyl-1H-indene is unique due to the specific positioning of its methyl groups, which can influence its chemical reactivity and biological activity. Compared to indene, the methyl groups can enhance its stability and modify its interaction with other molecules, making it a valuable compound for various applications .

Properties

IUPAC Name

5,6-dimethyl-1H-indene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12/c1-8-6-10-4-3-5-11(10)7-9(8)2/h3-4,6-7H,5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDAOPSHEXLLEKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=CC2)C=C1C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30176964
Record name 5,6-Dimethyl-1H-indene
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Molecular Weight

144.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22430-63-3
Record name 5,6-Dimethyl-1H-indene
Source CAS Common Chemistry
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Record name 5,6-Dimethyl-1H-indene
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Record name 5,6-Dimethyl-1H-indene
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Record name 5,6-dimethyl-1H-indene
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Record name 5,6-Dimethylindene
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Synthesis routes and methods

Procedure details

A 1 L three-neck round bottom flask equipped with a condenser, mechanical stirrer, nitrogen inlet and a thermometer was charged with 5,6-dimethyl-1-indanol (41.25 g, 0.254 mol), toluene (250 mL), pyridine (250 mL, 3.1 mol), and p-toluenesulfonyl chloride (52.0 g, 0.273 mol). The mixture was heated to reflux and dehydration was monitored by GC. After 2.5 hours at reflux the reaction mixture was cooled, quenched in 5% HCl (1.2 L ice-water), and extracted with diethyl ether (500 mL). The organic phase was washed with 5% aqueous sodium bicarbonate, water, and then dried over anhydrous magnesium sulfate. Rotary evaporation followed by vacuum distillation (79° C./0.5 mm Hg) yielded 5,6-dimethylindene (30.1 g, 98+% purity by GC) as white crystalline solid (mp 34-35° C.). 1HNMR (CD2Cl2, 500 MHz) δ7.24 (s, 1H); 7.16 (s, 1H); 6.80 (m, 1H); 6.45 (m, 1H); 3.32 (s, 2H); 2.28 (s, 6H).
Quantity
41.25 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
52 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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